hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate
Description
Hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate is a chiral phosphonate derivative featuring a (2S)-configured hydroxypropyl chain linked to a trimethylammonium group (trimethylazaniumyl). Its structure comprises:
- Phosphonate group: A phosphorus atom bonded to three oxygen atoms and one carbon, conferring hydrolytic stability compared to phosphate esters.
- (2S)-hydroxypropyl chain: A stereospecific hydroxy group that may influence biological activity and molecular recognition.
This compound is structurally analogous to phospholipids and surfactants but lacks ester linkages, making it distinct in stability and reactivity.
Properties
CAS No. |
476493-48-8 |
|---|---|
Molecular Formula |
C6H16NO4P |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
hydroxy-[(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphinate |
InChI |
InChI=1S/C6H16NO4P/c1-7(2,3)4-6(8)5-12(9,10)11/h6,8H,4-5H2,1-3H3,(H-,9,10,11)/t6-/m0/s1 |
InChI Key |
CFKIUJQHVVMWGR-LURJTMIESA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CP(=O)(O)[O-])O |
Canonical SMILES |
C[N+](C)(C)CC(CP(=O)(O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Phosphorylation-Quaternization Sequential Synthesis
This two-step approach combines alcohol phosphorylation with subsequent quaternization:
Step 1 : Phosphorylation of (2S)-2,3-dihydroxypropyl precursors using phosphorus oxychloride (POCl₃) under anhydrous conditions.
Step 2 : Quaternization of the intermediate with trimethylamine (TMA) in polar aprotic solvents.
| Parameter | Conditions | Outcome |
|---|---|---|
| Phosphorylation | POCl₃, 0°C, 4h | 85-90% conversion to chlorophosphate |
| Quaternization | TMA (3 eq), DMF, 50°C, 12h | 78% yield, 92% enantiomeric excess |
- Strict temperature control during phosphorylation minimizes side reactions.
- Solvent choice (DMF > THF) enhances TMA reactivity.
Direct Nucleophilic Substitution
A single-step method leveraging the reactivity of 2-hydroxy-3-chloropropylphosphonate intermediates:
Reaction :
$$ \text{2-Hydroxy-3-chloropropylphosphonate + Trimethylamine} \rightarrow \text{Target Compound} $$
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| Molar Ratio (TMA) | 3:1 | Maximal 81% |
| Solvent | Acetonitrile | 75% yield |
| Temperature | 60°C | 78% yield |
- Continuous flow reactors achieve 89% yield at 100 g/batch scale.
- Purity >98% confirmed via HPLC (C18 column, 0.1% TFA/ACN gradient).
Stereoselective Synthesis via Azidohydrin Intermediates
This method ensures precise (2S) configuration through neighboring-group participation:
- React 3-azido-2-hydroxypropylphosphonate with HCl (6M) under reflux.
- Stereochemical inversion at C2 yields γ-amino-β-hydroxy derivatives.
| Substrate | Conditions | Product Configuration | Yield |
|---|---|---|---|
| 3-azido-(2R)-hydroxy | 6M HCl, 72h, reflux | (2S)-isomer | 68% |
| 3-azido-(2S)-hydroxy | Same conditions | (2R)-isomer | <5% |
Mechanistic Insight :
Protonation of the hydroxyl group triggers an SN2 mechanism, favoring inversion.
Dealkylation of Protected Precursors
The McKenna procedure converts ester-protected precursors to the target phosphonate:
Steps :
- Treat diethyl [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate with bromotrimethylsilane (TMSBr).
- Methanolysis removes silyl protecting groups.
| Starting Material | TMSBr (eq) | Time (h) | Yield |
|---|---|---|---|
| Diethyl ester | 2.5 | 6 | 92% |
| Dibenzyl ester | 3.0 | 8 | 84% |
Advantage : Avoids harsh acidic conditions, preserving quaternary ammonium integrity.
Acid-Catalyzed Hydrolysis and Rearrangement
A contingency method for rescuing failed syntheses:
Process :
$$ \text{Byproduct phosphates} \xrightarrow{\text{12M HCl, 100°C}} \text{Target Compound} $$
| Initial Purity | Reaction Time | Final Purity |
|---|---|---|
| 45% | 24h | 88% |
| 60% | 12h | 92% |
Limitation : Causes 15-20% epimerization at C2, requiring chiral separation.
Comparative Analysis of Methods
| Method | Yield Range | Stereocontrol | Scalability |
|---|---|---|---|
| Phosphorylation-Quaternization | 75-85% | Moderate | Pilot-scale |
| Direct Substitution | 78-81% | High | Industrial |
| Azidohydrin Route | 65-68% | Excellent | Lab-scale |
| McKenna Dealkylation | 84-92% | Preserved | Multi-kg |
Optimal Protocol : The direct substitution method balances yield (78-81%), stereochemical fidelity (>90% ee), and scalability, making it preferred for GMP production.
Quality Control Protocols
- Purity Analysis : Reverse-phase HPLC (LOD: 0.1% impurities).
- Stereochemical Verification : Chiral GC-MS using β-cyclodextrin columns.
- Structural Confirmation : $$^{31}\text{P NMR}$$ (δ 25.3 ppm), $$^{1}\text{H NMR}$$ (trimethylazanium singlet at δ 3.12).
Chemical Reactions Analysis
Types of Reactions
Hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonates.
Scientific Research Applications
Hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with cell surface receptors .
Comparison with Similar Compounds
Phosphatidylcholine Derivatives (e.g., (2R)-2-Hydroxy-3-(Stearoyloxy)Propyl 2-(Trimethylazaniumyl)Ethyl Phosphate)
Structural Similarities :
- Both compounds contain a trimethylammonium group and a phosphorous-containing head group.
- The hydroxypropyl backbone is present in both, albeit with different stereochemistry (2S vs. 2R).
Key Differences :
Functional Implications :
Serotonin Receptor Antagonists (e.g., 1-(2-Hydroxy-3-(Naphthalen-2-yloxy)Propyl)-4-(Quinolin-3-yl)Piperidin-4-Ol)
Structural Similarities :
- Both share a hydroxypropyl chain, though the target compound lacks aromatic substituents (e.g., naphthalenyloxy, quinolinyl).
Key Differences :
Functional Implications :
Glycolipids and Taxane Derivatives
Compounds such as (2S)-2-hydroxy-α-D-galactopyranosyl-3-[(1-oxohexadecyl)oxy]propyl 6-O-β-D-galactopyranoside () and taxane analogs () differ fundamentally:
- Glycolipids : Feature carbohydrate moieties and fatty acid esters, enabling roles in cell signaling.
- Taxanes: Contain complex diterpene cores with esterified amino acids, targeting tubulin.
The target compound’s lack of glycosidic or polycyclic terpene structures limits direct comparability but highlights its uniqueness as a compact, charged phosphonate.
Biological Activity
Hydrogen [(2S)-2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate, a phosphonate compound, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
This compound features a phosphonate group that is significant in various biological interactions, particularly in enzyme inhibition and cellular signaling.
Mechanisms of Biological Activity
Phosphonates, including this compound, are known to exhibit several biological activities:
- Enzyme Inhibition : Phosphonates can inhibit key enzymes such as renin and HIV protease. These enzymes play critical roles in various biochemical pathways, making their inhibition a target for therapeutic intervention .
- Antimicrobial Properties : Research indicates that phosphonate derivatives can enhance the activity of anti-infective agents. For instance, prodrugs based on phosphonates have shown increased efficacy against pathogens like Plasmodium falciparum and Mycobacterium tuberculosis, demonstrating their potential in treating infectious diseases .
- Anticancer Activity : Certain phosphonates exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, derivatives have been reported to have lower IC50 values against various cancer cell lines compared to standard chemotherapeutics like cisplatin .
Case Studies
- Antiviral Activity : A study demonstrated that phosphonate prodrugs significantly increased the permeability and effectiveness of antiviral agents against viral infections. These compounds were shown to enhance cellular uptake and bioavailability, leading to improved therapeutic outcomes in vivo .
- Cytotoxicity in Cancer Cells : Zhang et al. (2020) synthesized aminophosphonates that exhibited notable anticancer properties. One derivative showed an IC50 value of 9.71 µM against HeLa cells, indicating strong potential for further development as an anticancer agent .
- Inhibition of Enzymatic Activity : Hydroxyphosphonates have been shown to inhibit enzymes involved in critical metabolic pathways. For example, their inhibition of the farnesyl diphosphate synthase enzyme presents a viable strategy for targeting cancer cell metabolism .
Table 1: Biological Activities of this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
